molecular formula C12H20ClN5 B1207168 2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine CAS No. 102396-29-2

2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine

Cat. No.: B1207168
CAS No.: 102396-29-2
M. Wt: 269.77 g/mol
InChI Key: JACOPLXAPPBQSL-UHFFFAOYSA-N
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Description

2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-4,6-diaminopyrimidine with isopropylamine and piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors involved in various biological pathways. For example, it could inhibit tyrosine kinases or modulate G-protein coupled receptors, leading to downstream effects on cell signaling and function .

Comparison with Similar Compounds

  • 2-Piperazino-4-amino-5-methyl-6-chloropyrimidine
  • 2-Piperazino-4-isopropylamino-5-methylpyrimidine
  • 2-Piperazino-4-isopropylamino-6-chloropyrimidine

Comparison: 2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine is unique due to the presence of both piperazine and isopropylamine groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced pharmacological properties and a broader range of applications .

Properties

IUPAC Name

6-chloro-5-methyl-2-piperazin-1-yl-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN5/c1-8(2)15-11-9(3)10(13)16-12(17-11)18-6-4-14-5-7-18/h8,14H,4-7H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACOPLXAPPBQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)N2CCNCC2)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145035
Record name RP 55462
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102396-29-2
Record name RP 55462
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102396292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RP 55462
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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